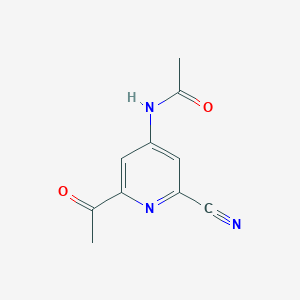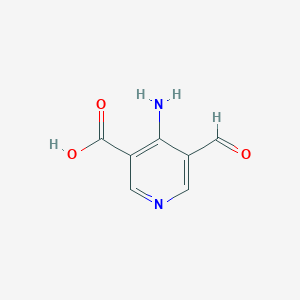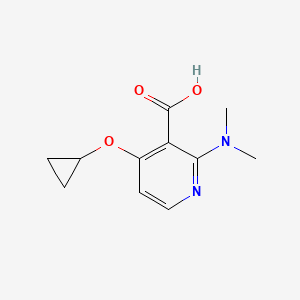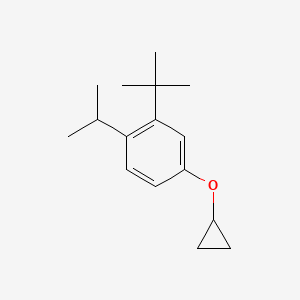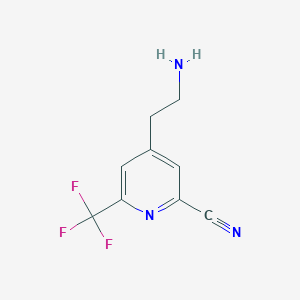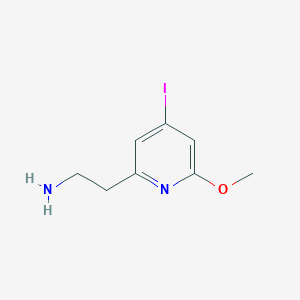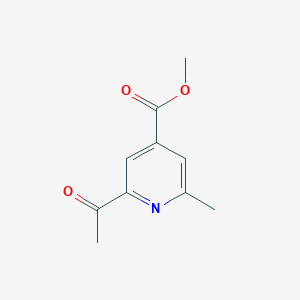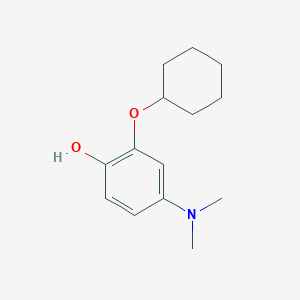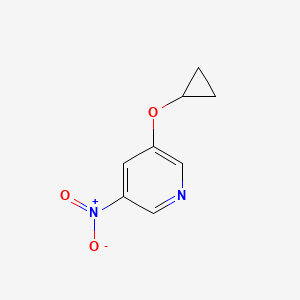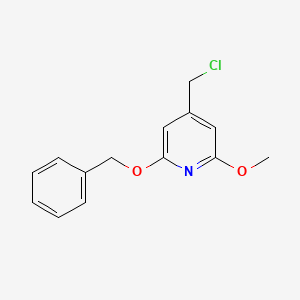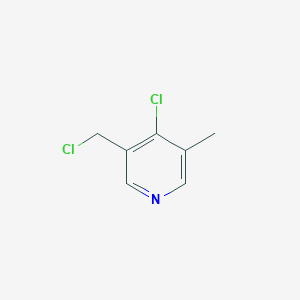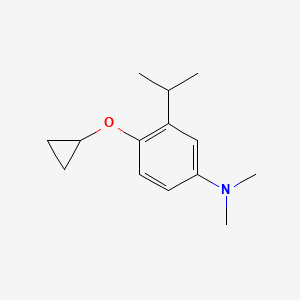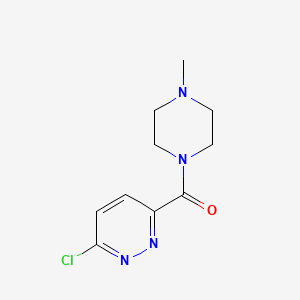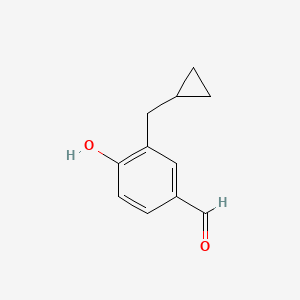
3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde is an organic compound characterized by a cyclopropylmethyl group attached to a benzene ring with a hydroxyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde typically involves the introduction of the cyclopropylmethyl group to a benzene ring followed by the addition of hydroxyl and aldehyde functional groups. One common method involves the cyclopropanation of a suitable precursor, followed by selective functionalization of the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes cyclopropanation reactions, Friedel-Crafts acylation, and subsequent functional group transformations under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 3-(Cyclopropylmethyl)-4-hydroxybenzoic acid.
Reduction: 3-(Cyclopropylmethyl)-4-hydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituent introduced.
Scientific Research Applications
3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can influence the compound’s binding affinity and specificity, while the hydroxyl and aldehyde groups can participate in various chemical reactions within biological systems. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-Hydroxybenzaldehyde: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
3-(Cyclopropylmethyl)benzaldehyde:
3-(Cyclopropylmethyl)-4-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxyl group, altering its chemical behavior and biological activity.
Uniqueness: 3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde is unique due to the presence of both the cyclopropylmethyl group and the hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O2/c12-7-9-3-4-11(13)10(6-9)5-8-1-2-8/h3-4,6-8,13H,1-2,5H2 |
InChI Key |
HFGVQHDJCYTHGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C=CC(=C2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


